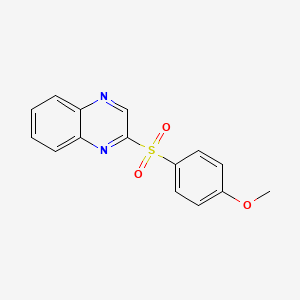

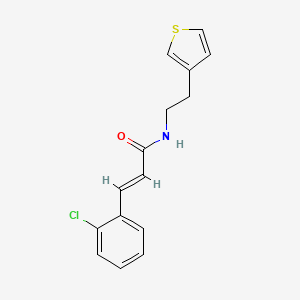

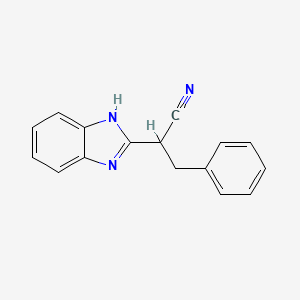

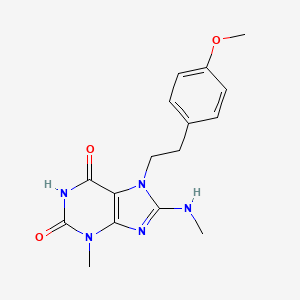

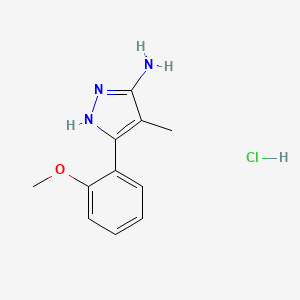

(E)-3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research for its potential applications in various areas. This compound is also known as CPTH2 and is a potent inhibitor of histone deacetylase 8 (HDAC8). HDAC8 is an enzyme that plays a crucial role in regulating gene expression, and its inhibition has been shown to have therapeutic potential in various diseases.

Applications De Recherche Scientifique

Optoelectronic Devices and Nonlinear Optical Materials

Research on donor-acceptor substituted thiophene dyes, which share structural similarities with the compound , has demonstrated their potential in enhancing nonlinear optical limiting for applications in optoelectronic devices. These devices aim to protect human eyes and optical sensors, and stabilize light sources in optical communications. The nonlinearity observed in the studied samples arises from a two-photon absorption process, indicating the compound's relevance in photonic applications (Anandan et al., 2018).

Crystal Structure Analysis

The crystal structure and computational study of a thioamide derivative, which is structurally related to the given compound, were explored through techniques such as X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. This research aids in understanding the compound's molecular geometry and electronic properties, which are crucial for its potential applications in material science and chemistry (Prasanth et al., 2015).

Polymerization Reaction Mechanisms

The polymerization kinetics of thiophene derivatives, including discussions on intermediates and mechanisms such as free radical polymerization, have been studied. These investigations provide insights into synthesizing novel polymeric materials with potential applications in various industrial sectors (Cho et al., 1999).

Novel Organic Sensitizers for Solar Cell Applications

Studies on organic sensitizers comprising donor, electron-conducting, and anchoring groups have shown the significance of thiophene derivatives in achieving high conversion efficiencies in solar cells. This research underscores the role of such compounds in developing more efficient renewable energy technologies (Kim et al., 2006).

Corrosion Inhibition

Investigations into the corrosion inhibition behavior of chalcone derivatives, which are structurally related to the specified compound, on mild steel in hydrochloric acid solution have been conducted. These studies highlight the potential application of such compounds in protecting industrial materials against corrosion, which is crucial for extending the lifespan of metal structures and components (Lgaz et al., 2017).

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-6,8,10-11H,7,9H2,(H,17,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJOSFZHGKNROP-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCC2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)

![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)

![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600425.png)

![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)